

Zincophorin from *Streptomyces griseus*: A Technical Guide

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Compound of Interest

Compound Name: Zincophorin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of *Streptomyces griseus* as a source of the polyketide antibiotic, **Zincophorin**. The document outlines the biosynthetic pathway, experimental protocols for production and isolation, and the regulatory elements governing its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Introduction

Streptomyces griseus, a Gram-positive bacterium commonly found in soil, is a well-known producer of a wide array of secondary metabolites, including the historically significant antibiotic streptomycin.[1] More recently, strains of *S. griseus* have been identified as producers of **Zincophorin**, a polyketide ionophore with potent activity against Gram-positive bacteria.[2] [3] First reported in 1984, **Zincophorin**'s complex structure and biological activity have made it a subject of interest for both synthetic chemists and biotechnologists.[2] This guide focuses on the biological production of **Zincophorin** from *Streptomyces griseus* HKI 0741, a known producer strain.[2]

Biosynthesis of Zincophorin

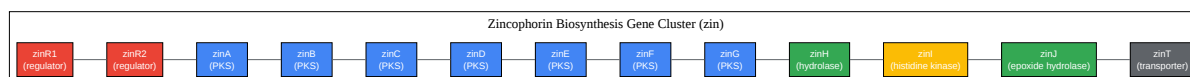
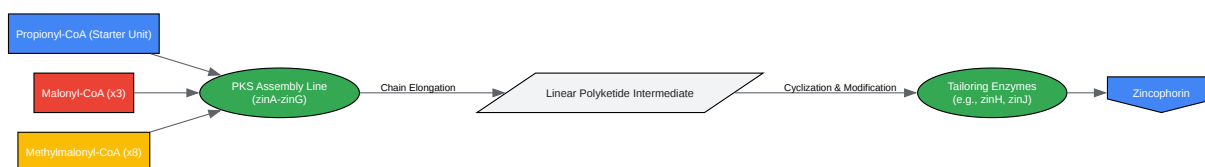
The biosynthesis of **Zincophorin** in *Streptomyces griseus* HKI 0741 is orchestrated by a large Type I polyketide synthase (PKS) gene cluster, designated as the 'zin' cluster.[2] This cluster

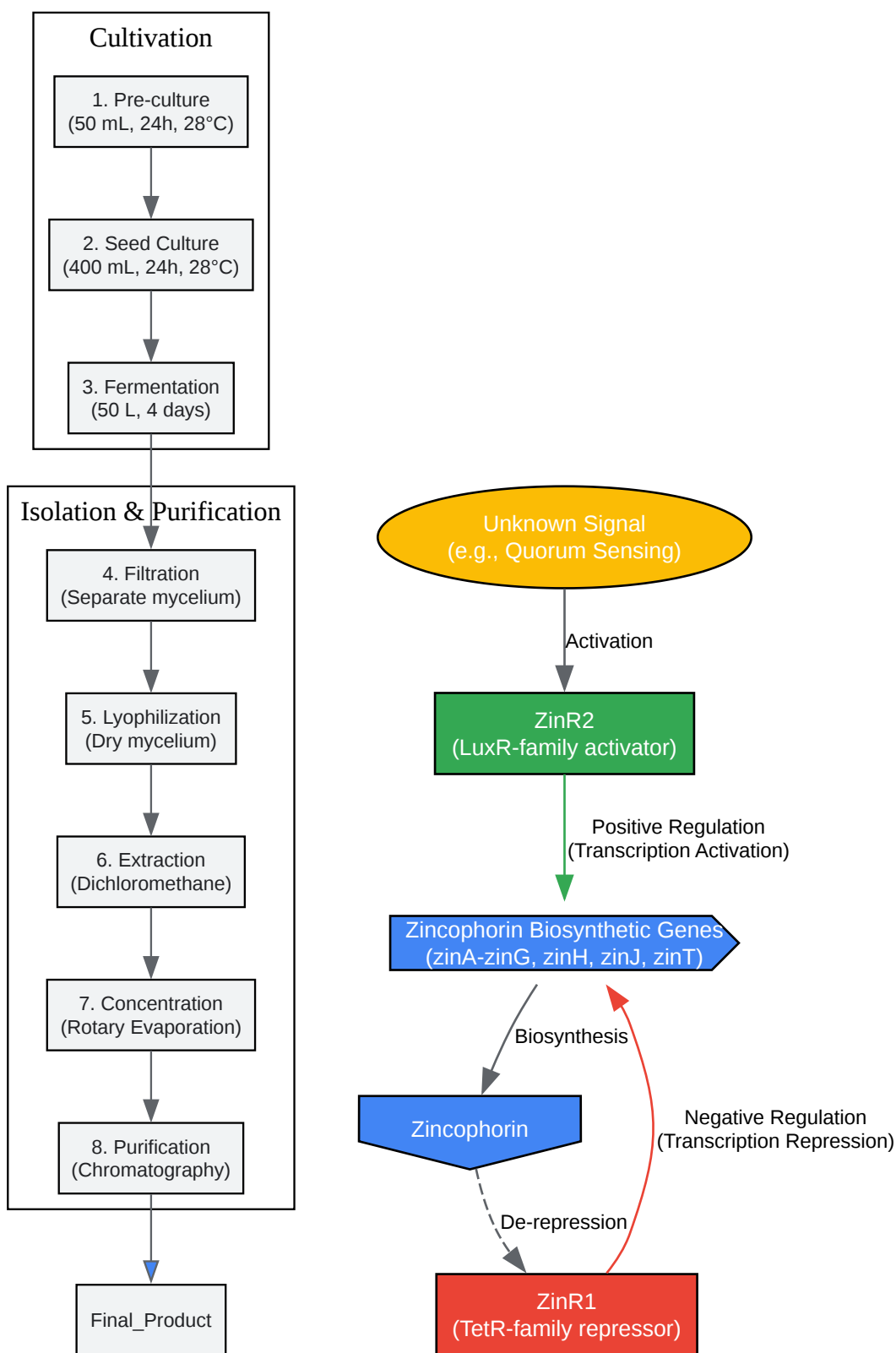
spans 73.5 kbp of DNA and contains 13 open reading frames (ORFs) that encode the enzymatic machinery required for the assembly of the **Zincophorin** molecule.[2]

The assembly of the polyketide backbone is initiated from a propionate starter unit and extended by the sequential addition of three malonyl-CoA and eight methylmalonyl-CoA extender units.[2] The process is catalyzed by seven PKS genes (zinA–zinG).[2] In addition to the PKS genes, the cluster also contains genes encoding a transporter (zinT), a hydrolase (zinH), a putative histidine kinase (zinI), a putative epoxide hydrolase (zinJ), and two regulatory genes, zinR1 and zinR2.[2]

Proposed Biosynthetic Pathway of Zincophorin

The proposed biosynthetic pathway for **Zincophorin** involves the sequential action of the PKS modules, followed by tailoring enzymes that modify the polyketide chain to yield the final natural product. The process is a classic example of colinear polyketide biosynthesis.[2]





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